molecular formula C20H16ClN3O6S2 B2505757 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate CAS No. 877651-41-7

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Cat. No.: B2505757
CAS No.: 877651-41-7
M. Wt: 493.93
InChI Key: TUKCXBZHWQSACU-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C20H16ClN3O6S2 and its molecular weight is 493.93. The purity is usually 95%.
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Biological Activity

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes a pyran ring, a thiadiazole moiety, and a methoxybenzoate group. Its molecular formula is C18H18ClN3O4SC_{18}H_{18}ClN_3O_4S with a molecular weight of approximately 397.87 g/mol.

Structural Components

ComponentDescription
Pyran RingA six-membered ring with one oxygen atom
ThiadiazoleA five-membered ring containing sulfur
MethoxybenzoateA benzoate derivative with a methoxy group

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against several bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects : Evidence suggests that it may reduce inflammation markers in vitro.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The thiadiazole group may play a crucial role in inhibiting enzymes involved in cancer proliferation.
  • Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Activity

A study published in 2023 demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL.

Anticancer Activity

In vitro experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, suggesting a mechanism involving programmed cell death.

Table 1: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Table 2: Anticancer Activity on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1080
2550
5020

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S2/c1-28-15-5-4-11(21)6-13(15)18(27)30-16-8-29-12(7-14(16)25)9-31-20-24-23-19(32-20)22-17(26)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCXBZHWQSACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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